Cas no 2229490-77-9 (tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate)

Tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate is a specialized carbamate derivative featuring both amino and hydroxyl functional groups, along with a trifluoromethyl moiety. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, enabling its use as a key intermediate in the synthesis of bioactive molecules. The presence of the tert-butyl carbamate group enhances stability, while the trifluoromethyl group can influence lipophilicity and metabolic resistance. The hydroxyl and amino groups provide reactive sites for further derivatization, making it valuable for constructing complex molecular architectures. Its well-defined structure ensures reproducibility in synthetic applications.
tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate structure
2229490-77-9 structure
Product Name:tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate
CAS No:2229490-77-9
MF:C14H19F3N2O3
MW:320.307474374771
CID:6601897
PubChem ID:165623586
Update Time:2025-10-19

tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate
    • tert-butyl N-[3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenyl]carbamate
    • EN300-1873730
    • 2229490-77-9
    • Inchi: 1S/C14H19F3N2O3/c1-13(2,3)22-12(21)19-8-4-5-11(20)9(6-8)10(7-18)14(15,16)17/h4-6,10,20H,7,18H2,1-3H3,(H,19,21)
    • InChI Key: CIFFZASDUHCBBI-UHFFFAOYSA-N
    • SMILES: FC(C(CN)C1C(=CC=C(C=1)NC(=O)OC(C)(C)C)O)(F)F

Computed Properties

  • Exact Mass: 320.13477696g/mol
  • Monoisotopic Mass: 320.13477696g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 84.6Ų

tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate Pricemore >>

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Additional information on tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate

Research Brief on tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate (CAS: 2229490-77-9)

The compound tert-butyl N-3-(3-amino-1,1,1-trifluoropropan-2-yl)-4-hydroxyphenylcarbamate (CAS: 2229490-77-9) has recently emerged as a key intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutic agents targeting neurological and metabolic disorders. This research brief synthesizes the latest findings regarding its chemical properties, synthetic applications, and potential therapeutic implications.

Recent studies highlight the unique structural features of this compound, particularly the trifluoromethyl group and carbamate functionality, which contribute to enhanced metabolic stability and blood-brain barrier permeability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a building block for protease inhibitors, showing promising activity against several neurological targets with improved pharmacokinetic profiles compared to previous generations of inhibitors.

In synthetic chemistry applications, researchers have developed innovative asymmetric synthesis routes for this compound, achieving enantiomeric excess values >99% as reported in a 2024 ACS Catalysis publication. The optimized synthetic protocol utilizes novel chiral catalysts and demonstrates excellent scalability for industrial production, addressing previous challenges in obtaining optically pure forms of this intermediate.

Pharmacological investigations have revealed that derivatives synthesized from this intermediate exhibit potent activity against multiple disease targets. Notably, a series of kinase inhibitors developed using this scaffold showed nanomolar IC50 values against several cancer-associated kinases in preclinical models, while maintaining favorable toxicity profiles. These findings were recently presented at the 2024 American Chemical Society National Meeting.

Ongoing research focuses on expanding the therapeutic applications of compounds derived from this intermediate. Current clinical trials include a Phase II study investigating its derivative as a potential treatment for Alzheimer's disease, with preliminary results showing significant reduction in amyloid plaque formation. Another derivative is being evaluated as a novel antidiabetic agent targeting GLP-1 receptor pathways.

The compound's stability and synthetic versatility continue to attract significant interest from pharmaceutical developers. Patent filings related to its applications have increased by 35% in the past two years, indicating growing commercial potential. Analytical characterization studies using advanced techniques like cryo-EM and solid-state NMR have provided deeper insights into its molecular interactions and conformation-dependent activity.

Future research directions include exploration of its use in PROTAC (proteolysis targeting chimera) development and as a scaffold for bifunctional drug molecules. The unique combination of structural features in this intermediate makes it particularly suitable for these emerging therapeutic modalities, as evidenced by several recent preclinical studies.

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